![molecular formula C21H18N2O2S B3015898 1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326848-19-4](/img/no-structure.png)

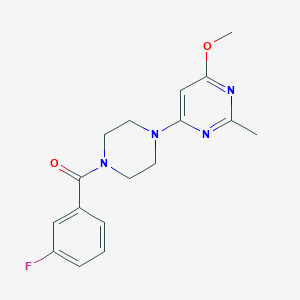

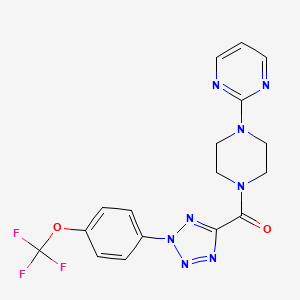

1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway and is involved in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

科学的研究の応用

Synthesis and Biological Activity

Thieno[3,2-d]pyrimidine derivatives have been extensively studied for their potential as non-peptide antagonists for various hormone receptors. For example, derivatives bearing a biaryl moiety have shown high potency and oral activity as luteinizing hormone-releasing hormone (LHRH) antagonists, demonstrating the structural versatility of thieno[3,2-d]pyrimidines in developing therapeutic agents for sex-hormone-dependent diseases (Sasaki et al., 2003).

The structural modification of thieno[3,2-d]pyrimidine-2,4-diones has also been explored for enhancing biological activities. For instance, the introduction of various substituents has been shown to significantly affect their binding affinity to the human GnRH receptor, highlighting the importance of structural design in optimizing biological activity (Guo et al., 2003).

Chemical Synthesis and Reactivity

- Research has also focused on the chemical synthesis and reactivity of thieno[3,2-d]pyrimidine derivatives, exploring their potential in creating diverse chemical libraries. For example, reactions involving amino-5-(4-methylbenzoyl)-4-(4-methyl-phenyl) pyrimidine-2(1H)-thione with various isothiocyanates have led to the synthesis of new N,N'-disubstituted thioureas, demonstrating the versatile reactivity of thieno[3,2-d]pyrimidine derivatives in synthetic chemistry (Önal et al., 2009).

Potential Therapeutic Applications

- The potential therapeutic applications of thieno[3,2-d]pyrimidine derivatives are vast, with studies exploring their use as inhibitors for adenosine kinase, platelet aggregation, antileukemia, and anticancer activities. This highlights the significance of thieno[3,2-d]pyrimidines in medicinal chemistry as a basis for developing new therapeutic agents with diverse biological activities (El-Gazzar et al., 2006).

Advanced Synthesis Techniques

- Advanced synthesis techniques have been employed to create novel thieno[3,2-d]pyrimidine derivatives with specific functional groups, aiming to explore their biological activities and potential applications in drug discovery. These synthetic methodologies allow for the efficient generation of derivatives with varying substituents, showcasing the adaptability of thieno[3,2-d]pyrimidine chemistry in addressing diverse biological targets (Miwa et al., 2011).

特性

CAS番号 |

1326848-19-4 |

|---|---|

製品名 |

1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

分子式 |

C21H18N2O2S |

分子量 |

362.45 |

IUPAC名 |

3-(2-methylphenyl)-1-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H18N2O2S/c1-14-6-5-8-16(12-14)13-22-18-10-11-26-19(18)20(24)23(21(22)25)17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3 |

InChIキー |

HFUMSVWMFJPSEQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4C)SC=C3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3015818.png)

![2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one](/img/structure/B3015819.png)

![N-[(3S)-2-Hydroxy-2,4-dimethylpentan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3015828.png)

![N-(3-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3015831.png)

![1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3015834.png)

![6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3015836.png)